The Stereochemistry, Isolation, and Pharmacological Profiling of (+)-α-Phellandrene: A Comprehensive Technical Guide
The Stereochemistry, Isolation, and Pharmacological Profiling of (+)-α-Phellandrene: A Comprehensive Technical Guide
Executive Summary
(+)-α-Phellandrene is a highly volatile, cyclic monoterpene that plays a critical role in both plant defense mechanisms and modern pharmacological research. As drug development increasingly pivots toward naturally derived, structurally complex scaffolds, understanding the nuanced physical properties, precise isolation methodologies, and biological pathways of (+)-α-phellandrene is paramount. This whitepaper provides a rigorous, causality-driven guide to the chemical characterization, extraction, analytical quantification, and therapeutic mechanisms of this specific enantiomer.
Chemical Structure and Stereochemistry
(+)-α-Phellandrene, chemically designated as (5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene, is distinguished by its unique conjugated diene system[1]. Unlike its structural isomer β-phellandrene, which features an exocyclic double bond, α-phellandrene contains two endocyclic double bonds within the cyclohexane ring[2].
The molecule possesses a single chiral center at the C5 position. This stereocenter dictates its optical activity; the (+)-enantiomer is dextrorotatory and is synthesized via specific enzymatic pathways in the secondary metabolism of botanicals such as Smallanthus fruticosus and Thymus camphoratus[1]. The conjugated nature of the diene system makes the molecule highly reactive, rendering it susceptible to auto-oxidation, polymerization, and acid-catalyzed isomerization if not handled under strictly controlled thermodynamic conditions[3].
Table 1: Chemical and Structural Identifiers
| Property | Value |
| IUPAC Name | (5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene |
| CAS Number | 2243-33-6 ((+)-isomer) / 99-83-2 (General) |
| Molecular Formula | C₁₀H₁₆ |
| SMILES | CC1=CCC(C)C |
| InChIKey | OGLDWXZKYODSOB-JTQLQIEISA-N |
Physical and Thermodynamic Properties
For application scientists, mastering the physical properties of (+)-α-phellandrene is the first step in designing robust extraction and formulation workflows. The compound presents as a colorless to pale yellow liquid, characterized by a distinct minty, citrus-like aroma with woody and peppery undertones[3],[4]. Its high volatility and low flash point necessitate stringent safety protocols during scale-up manufacturing.
Table 2: Physical and Thermodynamic Data
| Property | Value |
| Molecular Weight | 136.24 g/mol |
| Boiling Point | 171–172 °C at 760 mmHg |
| Density | 0.841 – 0.846 g/cm³ at 20 °C |
| Refractive Index | 1.471 – 1.477 at 20 °C |
| Flash Point | 47 °C (117 °F) |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform |
Extraction and Isolation Workflow
Isolating (+)-α-phellandrene requires a delicate balance between maximizing yield and preserving the integrity of its conjugated double bonds. The following protocol utilizes temperature-controlled hydrodistillation coupled with fractional chromatography, designed as a self-validating system to ensure high-purity recovery.
Step-by-Step Methodology
-
Biomass Preparation and Maceration:
-
Procedure: Mechanically mill the raw botanical material to a uniform particle size of 2–4 mm.
-
Causality: This specific particle size maximizes the surface-area-to-volume ratio for optimal steam penetration. It prevents the formation of a dense, impermeable botanical bed that could cause thermal channeling and uneven extraction during distillation.
-
-
Temperature-Controlled Hydrodistillation:
-
Procedure: Subject the biomass to hydrodistillation using a Clevenger-type apparatus for 3 hours at 100 °C[5].
-
Causality: Hydrodistillation is selected over harsh organic solvent extraction to prevent the acid-catalyzed isomerization of the endocyclic double bonds. The continuous reflux of water acts as a thermal buffer, ensuring the extraction temperature never exceeds 100 °C, thereby mitigating thermal degradation[5].
-
-
Liquid-Liquid Partitioning and Dehydration:
-
Procedure: Separate the lighter essential oil layer from the aqueous hydrosol. Treat the organic phase with anhydrous sodium sulfate (Na₂SO₄).
-
Causality: Residual water can cause hydrolysis or microbial degradation during storage. Na₂SO₄ chemically binds the water without reacting with the monoterpenes.
-
Self-Validation: Weigh the Na₂SO₄ before and after application; a constant mass across sequential treatments indicates complete moisture removal.
-
-
Flash Chromatography:
-
Procedure: Purify the crude oil using silica gel flash chromatography with a non-polar mobile phase (e.g., n-hexane)[6].
-
Causality: (+)-α-Phellandrene is highly non-polar. Hexane ensures it elutes rapidly while retaining oxygenated terpenoids and heavier sesquiterpenes on the polar silica stationary phase.
-
Self-Validation: Perform Thin-Layer Chromatography (TLC) on the eluted fractions; pool only those exhibiting a single spot corresponding to the Rf value of a verified (+)-α-phellandrene standard.
-
Workflow for the extraction, isolation, and GC-MS characterization of (+)-α-Phellandrene.
Analytical Characterization: GC-MS Protocol
To verify the structural integrity and stereochemical purity of the isolated (+)-α-phellandrene, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the industry gold standard[7].
Step-by-Step Methodology
-
Sample Preparation and Internal Standardization:
-
Procedure: Dilute the purified fraction to 1 mg/mL in n-hexane. Add 10 µg/mL of nonadecane as an internal standard.
-
Causality: Dilution prevents column overloading and peak tailing. The internal standard makes the protocol self-validating by normalizing peak areas, thus correcting for any micro-variances in auto-sampler injection volumes.
-
-
Injection and Vaporization:
-
Procedure: Inject 1 µL into the GC inlet at 250 °C with a split ratio of 1:50.
-
Causality: The 250 °C inlet temperature ensures instantaneous and complete vaporization of the monoterpene without inducing thermal cracking. The split ratio prevents detector saturation[8].
-
-
Chromatographic Separation:
-
Procedure: Utilize a non-polar capillary column (e.g., VF-1ms, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40 °C (hold 2 min), ramp at 4 °C/min to 150 °C, then 10 °C/min to 280 °C[5].
-
Causality: The shallow initial temperature ramp (4 °C/min) is critical. It provides the necessary theoretical plates to achieve baseline resolution between (+)-α-phellandrene and structurally similar isomers (like β-phellandrene or limonene), which possess nearly identical boiling points[5].
-
-
Electron Ionization (EI) Mass Spectrometry:
-
Procedure: Operate the MS in EI mode at 70 eV.
-
Causality: 70 eV is the universal standard for EI, providing highly reproducible fragmentation patterns. (+)-α-Phellandrene yields a characteristic mass spectrum with a base peak at m/z 93.0, and major secondary fragments at m/z 91.0, 77.0, 92.0, and a molecular ion [M⁺] at m/z 136.0[7].
-
Self-Validation: Cross-reference the fragmentation pattern and Kovats Retention Index (approx. 1000–1012) against the NIST spectral library to definitively confirm identity[9].
-
Pharmacological Relevance and Biological Pathways
Beyond its utility as a fragrance and flavoring agent, (+)-α-phellandrene is a potent bioactive molecule with significant implications in modern drug development and therapeutics[10].
Immunomodulatory and Anti-Inflammatory Activity: In vivo pharmacological models demonstrate that α-phellandrene exerts profound anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[11]. Furthermore, it actively modulates the immune system; in murine WEHI-3 leukemia models, oral administration of α-phellandrene decreases spleen weight while significantly enhancing macrophage phagocytosis and natural killer (NK) cell cytotoxic activity[11].
Antifungal Efficacy and Synergism: The monoterpene exhibits potent antifungal properties, particularly against antibiotic-resistant strains of Candida albicans[12]. Mechanistically, α-phellandrene disrupts the fungal cell wall and membrane integrity. When utilized in combination with conventional antifungal agents like fluconazole, it demonstrates a powerful synergistic potential, drastically lowering the Minimum Inhibitory Concentration (MIC) and inducing rapid fungal cell lysis[12].
Pharmacological pathways of (+)-α-Phellandrene, highlighting immune and antifungal mechanisms.
References
-
Consolidated Chemical. Alpha Phellandrene | Natural Flavor & Fragrance Additive.3
-
National Institutes of Health (PubChem). alpha-PHELLANDRENE | C10H16 | CID 7460. 7
-
National Institutes of Health (PubChem). (+)-alpha-Phellandrene | C10H16 | CID 443160.1
-
The Good Scents Company. alpha-phellandrene, 99-83-2. 4
-
Sigma-Aldrich. a-Phellandrene = 75 , stabilized 99-83-2.
-
Cayman Chemical. α-Phellandrene (CAS 99-83-2) Technical Information.11
-
Wikipedia. Phellandrene. 2
-
National Institutes of Health (PubChem). alpha-PHELLANDRENE, (-)- | C10H16 | CID 442482. 9
-
NIST WebBook. α-Phellandrene. 13
-
FooDB. Showing Compound (R)-alpha-Phellandrene (FDB014630). 14
-
NIST. α-Phellandrene Gas Chromatography. 15
-
Encyclopedia MDPI. The Bioactivity and Health Benefits of Alpha-Phellandrene. 6
-
SciELO. Validation of a chromatographic method for α-phellandrene quantification in skin permeation studies.8
-
CABI Agriculture and Bioscience. Synergistic potential of α-Phellandrene combined with conventional antifungal agents and its mechanism against antibiotic resistant Candida albicans. 12
-
MDPI. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications. 10
-
Grassroots Journals. Impact of Extraction Methods on the Yield and Quality of Essential Oil from Oregano. 5
Sources
- 1. (+)-alpha-Phellandrene | C10H16 | CID 443160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phellandrene - Wikipedia [en.wikipedia.org]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. alpha-phellandrene, 99-83-2 [thegoodscentscompany.com]
- 5. grassrootsjournals.org [grassrootsjournals.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. alpha-PHELLANDRENE | C10H16 | CID 7460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. alpha-PHELLANDRENE, (-)- | C10H16 | CID 442482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. α-Phellandrene [webbook.nist.gov]
- 14. Showing Compound (R)-alpha-Phellandrene (FDB014630) - FooDB [foodb.ca]
- 15. α-Phellandrene [webbook.nist.gov]
